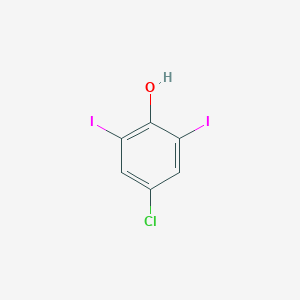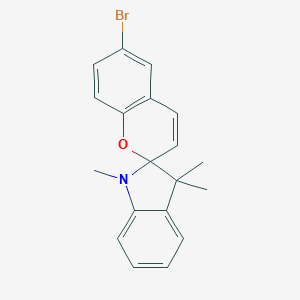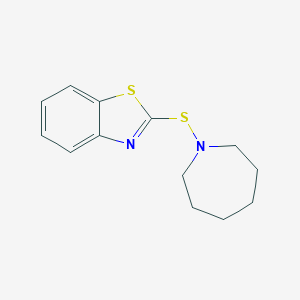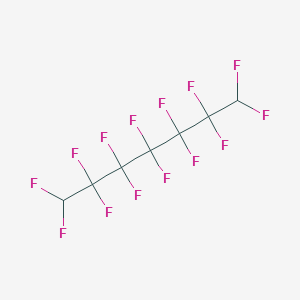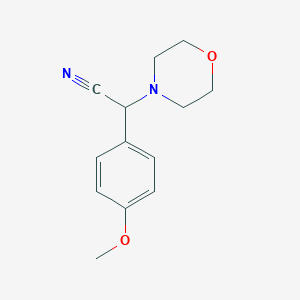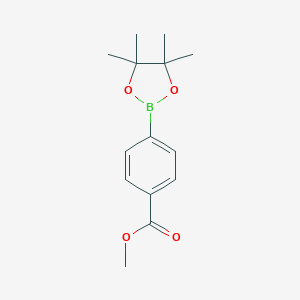![molecular formula C9H14 B102158 Tricyclo[4.2.1.0]nonane,exo- CAS No. 16526-27-5](/img/structure/B102158.png)
Tricyclo[4.2.1.0]nonane,exo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo[4.2.1.0]nonane,exo- is a polycyclic hydrocarbon with the molecular formula C9H14. It is characterized by a unique tricyclic structure that includes three interconnected rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[4.2.1.0]nonane,exo- typically involves the Diels-Alder reaction, a cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the tricyclic structure .
Industrial Production Methods
Industrial production of Tricyclo[4.2.1.0]nonane,exo- may involve large-scale Diels-Alder reactions using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as distillation or recrystallization to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Tricyclo[4.2.1.0]nonane,exo- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in halogenated derivatives .
Applications De Recherche Scientifique
Tricyclo[4.2.1.0]nonane,exo- has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and stability of polycyclic hydrocarbons.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug design and development due to its unique structural features.
Mécanisme D'action
The mechanism by which Tricyclo[4.2.1.0]nonane,exo- exerts its effects involves its interaction with various molecular targets. The compound’s rigid tricyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tricyclo(4.2.1.02,5)nonane, endo-
- Bicyclo(2.2.1)heptane
- Bicyclo(2.2.2)octane
Uniqueness
Tricyclo[4.2.1.0]nonane,exo- is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
16526-27-5 |
|---|---|
Formule moléculaire |
C9H14 |
Poids moléculaire |
122.21 g/mol |
Nom IUPAC |
tricyclo[4.2.1.02,5]nonane |
InChI |
InChI=1S/C9H14/c1-2-7-5-6(1)8-3-4-9(7)8/h6-9H,1-5H2 |
Clé InChI |
WDCBAELLKZPSQD-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C3C2CC3 |
SMILES canonique |
C1CC2CC1C3C2CC3 |
| 16526-28-6 | |
Synonymes |
Tricyclo[4.2.1.02,5]nonane,exo- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


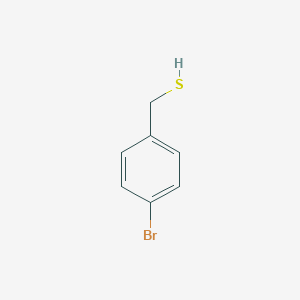
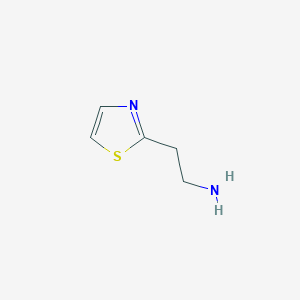
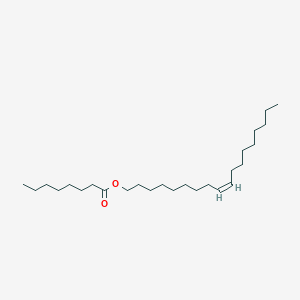
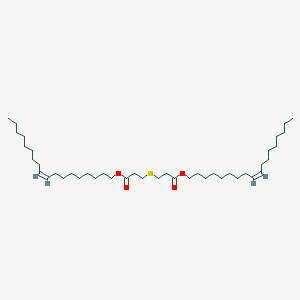
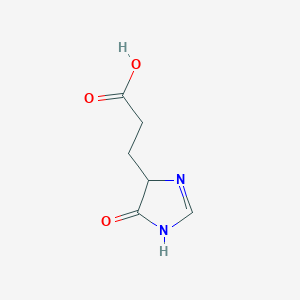
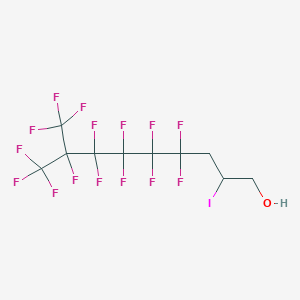
![(3'aR,4S,7'R,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol](/img/structure/B102084.png)
